![molecular formula C17H25ClN2O4S B273004 5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether, also known as TAK-700, is a selective androgen receptor modulator (SARM) that has shown promising results in the treatment of prostate cancer. It was first developed by Takeda Pharmaceutical Company Limited and is currently undergoing clinical trials for its efficacy in treating advanced prostate cancer.
Mécanisme D'action
5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether works by binding to androgen receptors in cancer cells, inhibiting the growth and proliferation of these cells. It has been shown to be highly selective for androgen receptors, with minimal activity on other hormone receptors. This selectivity is important in reducing the side effects associated with traditional androgen deprivation therapy.
Biochemical and Physiological Effects:
5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether has been shown to reduce the levels of testosterone and other androgens in the body, leading to the inhibition of tumor growth. It has also been shown to have minimal effects on other hormones, such as cortisol and luteinizing hormone, which are important for maintaining normal physiological function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether in lab experiments include its high selectivity for androgen receptors, its ability to inhibit tumor growth, and its potential use in the treatment of prostate cancer. However, its limitations include the complex synthesis process and the need for careful attention to detail to ensure high yields and purity of the final product.
Orientations Futures
Future research on 5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether could focus on its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. It could also be studied for its potential use in other types of cancer, such as breast or ovarian cancer. Additionally, further research could be done to optimize the synthesis process and improve the yield and purity of the final product.
Méthodes De Synthèse
The synthesis of 5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzyl alcohol with piperazine, followed by acetylation and sulfonation to yield the final product. The process is complex and requires careful attention to detail to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to selectively target androgen receptors in cancer cells, leading to the inhibition of tumor growth. Clinical trials have demonstrated its efficacy in reducing prostate-specific antigen (PSA) levels in patients with advanced prostate cancer.
Propriétés
Nom du produit |
5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether |
|---|---|
Formule moléculaire |
C17H25ClN2O4S |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
1-[4-(4-chloro-3-pentoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H25ClN2O4S/c1-3-4-5-12-24-17-13-15(6-7-16(17)18)25(22,23)20-10-8-19(9-11-20)14(2)21/h6-7,13H,3-5,8-12H2,1-2H3 |
Clé InChI |
XVPTVNGJFCYOPU-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl |
SMILES canonique |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



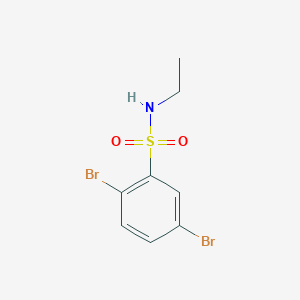

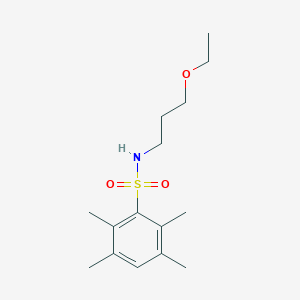
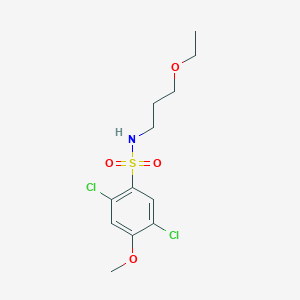
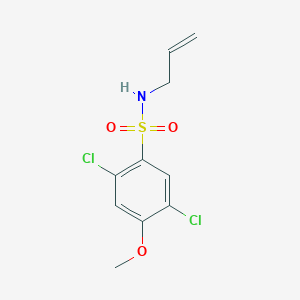
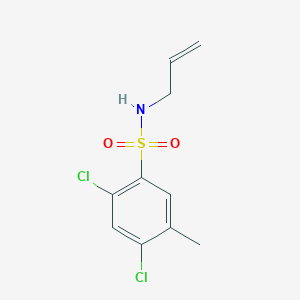
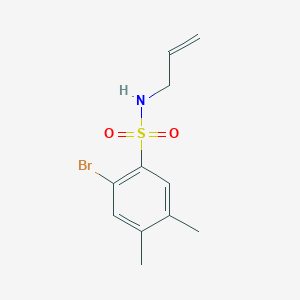
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)


![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)

![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)